2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid
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Overview
Description
2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid is a complex organic compound that features a benzotriazole moiety, a piperidine ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid typically involves multiple steps, starting with the preparation of the benzotriazole derivative. One common method involves the reaction of 1-methylbenzotriazole with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative. Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a reagent such as benzoic anhydride or a benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism by which 2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, piperidine-containing molecules, and benzoic acid derivatives. Examples include:
- 1-Methylbenzotriazole
- Piperidine-4-carboxylic acid
- 4-(1H-Benzotriazol-1-yl)benzoic acid
Uniqueness
What sets 2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzotriazole moiety, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[1-(1-methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-23-18-7-6-14(12-17(18)21-22-23)19(25)24-10-8-13(9-11-24)15-4-2-3-5-16(15)20(26)27/h2-7,12-13H,8-11H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHBLPQTYLHVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C4=CC=CC=C4C(=O)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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